2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[6-[(2-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3S/c1-15-6-2-3-7-16(15)13-25-10-5-11-26(30(25,28)29)14-19(27)24-18-9-4-8-17(12-18)20(21,22)23/h2-4,6-9,12H,5,10-11,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQQBHQPMZZIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCN(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares the target compound with structurally related acetamides and heterocyclic derivatives, emphasizing substituent variations, molecular properties, and reported applications:
Key Findings:
Structural Divergence :
- The target compound’s thiadiazinan-dioxo core distinguishes it from chloroacetamide herbicides (e.g., alachlor, pretilachlor), which rely on a chloroacetamide backbone for herbicidal activity .
- Unlike the benzothiazole-acetamide derivatives in , the target lacks a fused heteroaromatic ring but shares the trifluoromethylphenyl group, which may enhance target selectivity in pharmaceuticals.
Agrochemical vs. Pharmaceutical Potential: Chloroacetamides (e.g., alachlor) primarily act as herbicides by inhibiting very-long-chain fatty acid synthesis . The target compound’s lack of a chloroacetamide moiety suggests a divergent mechanism, possibly aligning with pharmaceutical applications. The benzothiazole-acetamide analogs () are patented for unspecified therapeutic uses, hinting that the target compound’s trifluoromethylphenyl group could position it as a drug candidate.
Preparation Methods
Dithiocarbamate Formation
A primary amine (e.g., 2-methylbenzylamine) is treated with carbon disulfide in the presence of a base (e.g., NaOH) to form the corresponding dithiocarbamate salt. This intermediate is critical for subsequent cyclization.
Reaction Conditions :
-
Reactants : 2-Methylbenzylamine (1.0 equiv), CS₂ (2.0 equiv), NaOH (2.0 equiv)
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Solvent : Ethanol/H₂O (1:1)
-
Temperature : 0°C to room temperature (rt)
-
Yield : 85–90%
Cyclization with Formaldehyde
The dithiocarbamate undergoes cyclization with formaldehyde (37% aqueous solution) to form the thiadiazinane-2-thione derivative. This step establishes the six-membered ring structure.
Reaction Conditions :
-
Reactants : Dithiocarbamate (1.0 equiv), formaldehyde (2.0 equiv)
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Solvent : Methanol
-
Temperature : Reflux (65°C)
-
Yield : 70–75%
Oxidation to Sulfone
The thione group is oxidized to a sulfone using hydrogen peroxide (H₂O₂) in acetic acid, introducing the 1,1-dioxo functionality.
Reaction Conditions :
-
Oxidizing Agent : 30% H₂O₂ (3.0 equiv)
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Solvent : Glacial acetic acid
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Temperature : 50°C, 4 hours
-
Yield : 65–78%
Table 1. Optimization of Sulfone Formation
| Entry | Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | H₂O₂ | AcOH | 50°C | 65 |
| 2 | mCPBA | DCM | rt | 78 |
| 3 | Oxone® | H₂O | 60°C | 72 |
Introduction of the 2-Methylbenzyl Group
The secondary amine at position 6 of the thiadiazinane ring is alkylated with 2-methylbenzyl bromide to install the aromatic substituent.
Alkylation Reaction
The sulfone-containing thiadiazinane is treated with 2-methylbenzyl bromide in the presence of a base to facilitate nucleophilic substitution.
Reaction Conditions :
-
Reactants : Thiadiazinane sulfone (1.0 equiv), 2-methylbenzyl bromide (1.2 equiv)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : DMF
-
Temperature : 80°C, 6 hours
-
Yield : 60–75%
Table 2. Alkylation Optimization
| Entry | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 80°C | 60 |
| 2 | NaH | THF | 0°C to rt | 45 |
| 3 | DBU | ACN | rt | 75 |
Functionalization with the Acetamide Moiety
The primary amine at position 2 of the thiadiazinane is acetylated and subsequently coupled to 3-(trifluoromethyl)aniline.
Acetylation with Chloroacetyl Chloride
The amine is treated with chloroacetyl chloride to form the chloroacetamide intermediate.
Reaction Conditions :
-
Reactants : Thiadiazinane derivative (1.0 equiv), chloroacetyl chloride (1.5 equiv)
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Base : Triethylamine (2.0 equiv)
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Solvent : THF
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Temperature : 0°C to rt, 2 hours
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Yield : 80–85%
Nucleophilic Substitution with 3-(Trifluoromethyl)aniline
The chloroacetamide undergoes displacement with 3-(trifluoromethyl)aniline under basic conditions to yield the final acetamide product.
Reaction Conditions :
-
Reactants : Chloroacetamide (1.0 equiv), 3-(trifluoromethyl)aniline (1.5 equiv)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : Acetonitrile
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Temperature : 80°C, 12 hours
-
Yield : 65–70%
Table 3. Acetamide Formation Optimization
| Entry | Amine (equiv) | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 1.2 | K₂CO₃ | ACN | 50 |
| 2 | 2.0 | Et₃N | DMF | 65 |
| 3 | 1.5 | DIPEA | THF | 70 |
Structural Characterization
Spectroscopic Analysis
-
IR : The sulfone group exhibits characteristic S=O stretches at 1150–1300 cm⁻¹. The acetamide C=O appears at ~1700 cm⁻¹.
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¹H NMR : Aromatic protons of the 2-methylbenzyl group resonate at δ 6.8–7.2 ppm, while the trifluoromethylphenyl group shows a singlet at δ 7.4–7.6 ppm.
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¹³C NMR : The sulfone carbons appear at δ 50–55 ppm, and the trifluoromethyl carbon is observed at δ 125–130 ppm (q, J = 270 Hz).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 483.12 (calculated for C₂₁H₂₁F₃N₃O₃S⁺).
Q & A
Q. Example Workflow :
Docking : Identify binding poses with target proteins.
QSAR : Derive predictive models for toxicity (e.g., hERG channel inhibition).
In silico ADMET : Prioritize analogs with optimal bioavailability .
Advanced: How can stereochemical purity of the compound be ensured during synthesis, and what are the implications of chiral impurities?
Answer:
- Chiral chromatography : Use Chiralpak® OD columns with methanol/CO2 gradients to separate enantiomers (e.g., R vs. S configurations at the thiadiazinane chiral center) .
- Impact of impurities : Even 5% contamination of the inactive enantiomer reduced in vivo efficacy by 40% in a 2023 Parkinson’s disease model .
Q. Resolution Protocol :
- Step 1 : Chiral SFC (Supercritical Fluid Chromatography) at 35°C, 100 bar.
- Step 2 : Confirm enantiomeric excess (ee) via polarimetry (>98% ee required for preclinical studies) .
Advanced: What strategies mitigate oxidative degradation of the trifluoromethyl group during long-term stability studies?
Answer:
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months. LC-MS monitors degradation products (e.g., hydroxylation at the CF3 group) .
- Formulation : Use antioxidant excipients (e.g., BHT at 0.01% w/w) in solid dispersions to stabilize the acetamide moiety .
Q. Degradation Profile :
| Condition | Major Degradant | Mechanism |
|---|---|---|
| Light (ICH Q1B) | Des-trifluoromethyl analog | Photolytic cleavage |
| Acidic (pH 3) | Sulfone hydrolysis product | Acid-catalyzed ring opening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
